(2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of compound 10 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the preparation of 3-(3,5-dimethyl-1-adamantyl)-4-hydroxybenzaldehyde.
Condensation reaction: This intermediate undergoes a condensation reaction with 3-chloro-4-formylphenylacetic acid to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain compound 10 in high purity.
Chemical Reactions Analysis
Compound 10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the chloro group, to form different derivatives.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of SHP inhibitors.
Biology: It has shown potential in modulating biological pathways involving SHP, making it a valuable tool in biological research.
Mechanism of Action
Compound 10 exerts its effects by inhibiting the activity of SHP and CDK4. The inhibition of SHP leads to the modulation of various metabolic and signaling pathways, which can result in therapeutic effects. Additionally, the inhibition of CDK4 disrupts the cell cycle, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Compound 10 is unique due to its dual inhibitory effects on SHP and CDK4. Similar compounds include:
3-Cl-AHPC analogue 10: Another potent SHP inhibitor with similar chemical structure.
SHP2 inhibitors: Compounds that specifically inhibit SHP2, another member of the SHP family.
CDK4 inhibitors: Compounds like palbociclib and ribociclib that specifically target CDK4.
These similar compounds highlight the uniqueness of compound 10 in its dual inhibitory action, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H29ClO3 |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
(E)-3-[3-chloro-4-[3-(3,5-dimethyl-1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H29ClO3/c1-25-11-18-12-26(2,14-25)16-27(13-18,15-25)21-10-19(5-7-23(21)29)20-6-3-17(9-22(20)28)4-8-24(30)31/h3-10,18,29H,11-16H2,1-2H3,(H,30,31)/b8-4+ |
InChI Key |
DIXYWCRPNNUEHU-XBXARRHUSA-N |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)Cl)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.